molecular formula C14H11BrO2 B3262936 1-(4-Bromophenyl)-2-phenoxyethanone CAS No. 36372-16-4

1-(4-Bromophenyl)-2-phenoxyethanone

Cat. No.: B3262936
CAS No.: 36372-16-4
M. Wt: 291.14 g/mol
InChI Key: QLAMULOTAPQENO-UHFFFAOYSA-N
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Description

“1-(4-Bromophenyl)-2-phenoxyethanone” is a chemical compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position . The molecular weight of this compound is 199.045 .


Synthesis Analysis

The synthesis of this compound could involve various methods. For instance, it could be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . Another method could involve condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C8H7BrO . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied. For instance, it could undergo oxidation-reduction reactions, where one reactant is oxidized and one reactant is reduced simultaneously .


Physical and Chemical Properties Analysis

This compound appears as white to light yellow crystals. It is soluble in alcohol, ether, glacial acetic acid, benzene, carbon disulfide, and petroleum ether, but insoluble in water .

Scientific Research Applications

Dendrimer Synthesis

1-(4-Bromophenyl)-2-phenoxyethanone has been studied in the synthesis and characterization of AB2 monomers for creating hyperbranched polymers. These polymers have applications in various fields including material science and nanotechnology. The study by Percec, Chu, and Kawasumi (1994) focused on synthesizing soluble hyperbranched polymers with potential applications in creating dendrimers with specific structural and functional properties (Percec, Chu, & Kawasumi, 1994).

Catalysis and Organic Synthesis

Research by Harada et al. (2007) demonstrated the use of this compound in Rhodium(I)-catalyzed carbonylative cyclization reactions. This catalytic process is significant in organic synthesis, particularly in the formation of indenones, which have applications in pharmaceutical and material sciences (Harada et al., 2007).

Optical and Electronic Applications

A study by Shkir et al. (2019) on chalcone derivatives including this compound highlighted their potential in optoelectronic and charge transport applications. The research emphasized the compound's non-linear optical properties, making it a candidate for use in semiconductor devices (Shkir et al., 2019).

Antifungal Properties

Buchta et al. (2004) explored the antifungal properties of halogenated phenyl derivatives including this compound. These compounds displayed significant in vitro activity against pathogenic yeasts and molds, suggesting their potential in developing new antifungal agents (Buchta et al., 2004).

Anticancer Research

A novel bromophenol derivative containing a moiety similar to this compound showed promising anticancer activities, as found in a study by Guo et al. (2018). The compound effectively induced cell cycle arrest and apoptosis in cancer cells, indicating potential applications in cancer therapy (Guo et al., 2018).

Polymer Synthesis

Liu et al. (2006) reported the synthesis of a fluorinated poly(aryl ether) with a 4-bromophenyl pendant group, derived from a compound structurally related to this compound. This research is significant in the field of polymer chemistry, particularly for creating materials with high thermal stability and low fuel permeability, suitable for use in fuel cell applications (Liu et al., 2006).

Safety and Hazards

This compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

The future directions for the study of “1-(4-Bromophenyl)-2-phenoxyethanone” could involve further exploration of its potential uses and effects. For instance, it could be studied for its potential antimicrobial and anticancer properties .

Properties

IUPAC Name

1-(4-bromophenyl)-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAMULOTAPQENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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